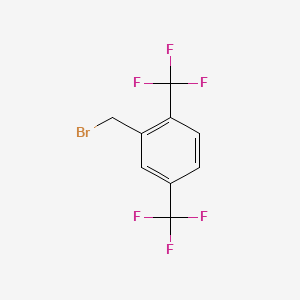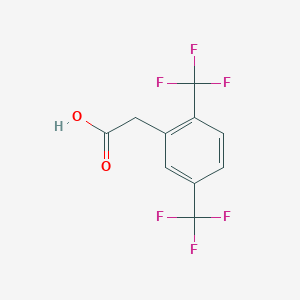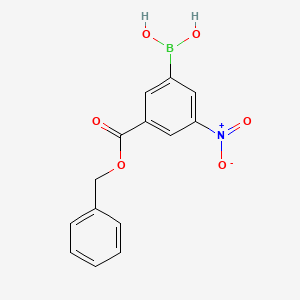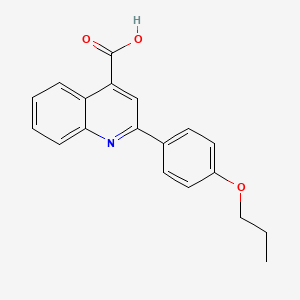
2-(4-Propoxyphenyl)quinoline-4-carboxylic acid
説明
Synthesis Analysis
The synthesis of quinoline carboxylic acid derivatives can be achieved through various methods. For instance, a domino process has been described for the synthesis of quinoline-3-carboxylic acid ethyl esters, starting from arylmethyl azides . Similarly, the synthesis of metal complexes with quinoline carboxylate ligands has been achieved under hydrothermal conditions . These methods highlight the versatility of synthetic approaches for quinoline derivatives, which could potentially be applied to the synthesis of "2-(4-Propoxyphenyl)quinoline-4-carboxylic acid."
Molecular Structure Analysis
The molecular structure of quinoline derivatives has been characterized using various spectroscopic techniques and theoretical calculations. For example, the molecular structure, vibrational frequencies, and corresponding assignments of a bromophenyl quinoline carboxylic acid derivative were investigated using Gaussian09 software . Single-crystal X-ray diffraction analysis has been employed to determine the structures of metal complexes with quinoline carboxylate ligands . These studies provide a foundation for understanding the molecular structure of "2-(4-Propoxyphenyl)quinoline-4-carboxylic acid."
Chemical Reactions Analysis
Quinoline carboxylic acids can participate in various chemical reactions. Oxorhenium(V) complexes of quinoline carboxylic acids have been synthesized and tested as catalysts in epoxidation reactions . The reactivity of these compounds suggests that "2-(4-Propoxyphenyl)quinoline-4-carboxylic acid" may also have potential catalytic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be deduced from spectroscopic investigations and computational studies. For instance, the HOMO-LUMO analysis is used to determine charge transfer within molecules, and NBO analysis provides insights into the stability of the molecule arising from hyper-conjugative interactions . The solubility products of metal salts and the optimum pH range for complete precipitation have been established for quinoxaline-2-carboxylic acid and its derivatives . These findings contribute to a comprehensive understanding of the physical and chemical properties of quinoline carboxylic acids, which can be extrapolated to "2-(4-Propoxyphenyl)quinoline-4-carboxylic acid."
科学的研究の応用
-
Pharmaceutical and Medicinal Chemistry
- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry . For example, a 4-quinolinecarboxylic acid analogue, brequinar sodium, was used to inhibit dihydroorotate dehydrogenase and the de novo biosynthesis of pyrimidine .
- The synthesis protocols of quinoline scaffold include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
-
Antibacterial Research
- A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activities . The compounds were synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .
- The antibacterial activities of these compounds against Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), as well as one strain of methicillin-resistant Staphylococcus aureus (MRSA) bacteria were evaluated . Some compounds displayed good antibacterial activity against Staphylococcus aureus .
-
Alkaline Phosphatase Inhibitors
-
Histone Deacetylase Inhibitors
- The 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of Histone Deacetylase (HDAC) inhibitors . HDACs are a group of enzymes responsible for the removal of acetyl group from ɛ-N-acetyl-lysine amino groups of histone proteins . Overexpression and aberrant recruitment of HDACs are closely related to tumorigenesis and cancer aggravation . Therefore, inhibition of HDACs has been extensively studied as a potential therapeutic target in the development of anticancer drugs . An HDAC3 selective inhibitor with potent in vitro anticancer activity was developed as a lead compound for the treatment of cancer .
-
Antitumor Agents
-
Antimalarial Agents
-
Synthesis of Bioactive Molecules
-
Industrial Chemistry
-
Green and Clean Syntheses
- Quinoline derivatives have been synthesized using alternative reaction methods for green and clean syntheses . These methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
特性
IUPAC Name |
2-(4-propoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-11-23-14-9-7-13(8-10-14)18-12-16(19(21)22)15-5-3-4-6-17(15)20-18/h3-10,12H,2,11H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHOKRHEEJKAOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365589 | |
| Record name | 2-(4-propoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propoxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
51842-69-4 | |
| Record name | 2-(4-Propoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51842-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-propoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



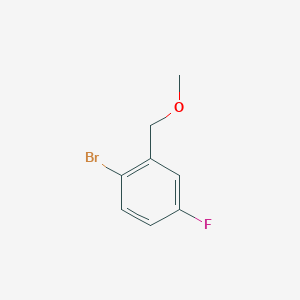
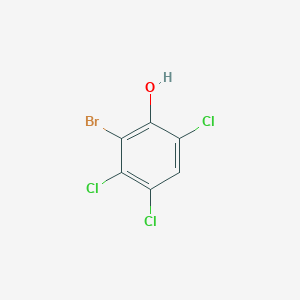
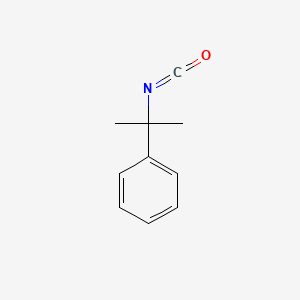
![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1271506.png)
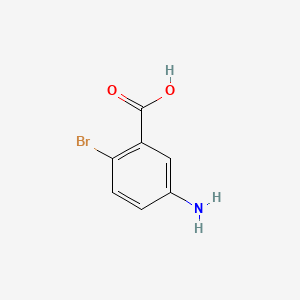
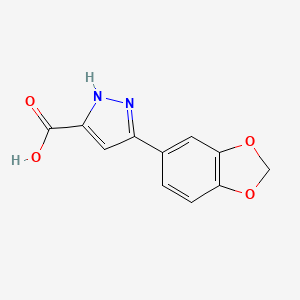
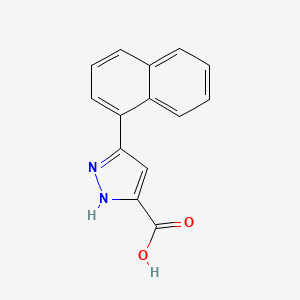
![Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate](/img/structure/B1271513.png)
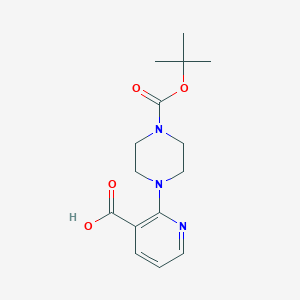
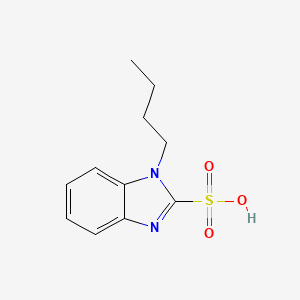
![2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol](/img/structure/B1271521.png)
